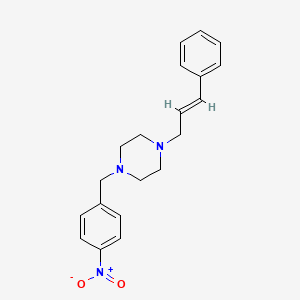![molecular formula C15H24N2O3S B5733322 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as MPBS, is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In
科学研究应用
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential use as a tool to investigate the role of certain neurotransmitter systems in the brain.
作用机制
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a selective antagonist of the 5-HT7 receptor, a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including sleep regulation, circadian rhythms, and mood regulation. By blocking the 5-HT7 receptor, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to decrease the activity of the dopaminergic system, which is involved in reward processing and addiction. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the activity of the serotonergic system, which is involved in mood regulation and anxiety.
实验室实验的优点和局限性
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the 5-HT7 receptor, which allows for more targeted studies of this receptor subtype. However, one limitation is that 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has a relatively low affinity for the 5-HT7 receptor, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further explore its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, future research could focus on developing more potent and selective analogs of 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide for use in lab experiments and potential therapeutic applications.
Conclusion:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves blocking the 5-HT7 receptor. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has various biochemical and physiological effects, and while it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
合成方法
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine. The resulting product is then purified through recrystallization to obtain 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in its pure form.
属性
IUPAC Name |
4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-2-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKUSMHLXGTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)



